molecular formula C7H4ClNS B1585302 6-Chlorobenzo[d]thiazole CAS No. 2942-10-1

6-Chlorobenzo[d]thiazole

Cat. No. B1585302
CAS RN: 2942-10-1
M. Wt: 169.63 g/mol
InChI Key: AIBQGOMAISTKSR-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazole is a chemical compound with the molecular weight of 170.64 . It is a green to yellow to brown powder or crystals .


Synthesis Analysis

The synthesis of 6-Chlorobenzo[d]thiazole and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . Another study reported the synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 6-Chlorobenzo[d]thiazole consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .


Chemical Reactions Analysis

6-Chlorobenzo[d]thiazole can undergo various chemical reactions. For example, it can react with aromatic acids in phosphorus oxychloride . It can also react with KOH and carbon disulfide in ethanol . Other reactions include protonation at the N3 position, deprotonation at C2 by organolithium compounds, N-alkylation with alkyl halides, and electrophilic substitution reaction .


Physical And Chemical Properties Analysis

6-Chlorobenzo[d]thiazole is a green to yellow to brown powder or crystals .

Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Antiviral Activity : Derivatives of 6-Chlorobenzo[d]thiazole, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrated anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).
  • Antimicrobial Agents : Thiazole derivatives, including those with a chlorobenzo[d]thiazole moiety, exhibited moderate to excellent antibacterial and antifungal activities against a range of microbial strains, suggesting their utility in combating various infections (B'Bhatt & Sharma, 2017).

Corrosion Inhibition

  • The study on the corrosion behavior of mild steel in acidic solutions found that certain 6-Chlorobenzo[d]thiazole derivatives could serve as effective corrosion inhibitors, potentially useful in industrial applications to protect metals from corrosion (Bentiss et al., 2007).

Anticancer Activities

  • Novel thiazole-based heterocycles, including those incorporating chlorobenzo[d]thiazole, were synthesized and exhibited potential antitumor activities against various cancer cell lines, underscoring their promise as anticancer agents (Abu-Melha et al., 2019).

Other Applications

  • Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have been conducted to predict their performances in various applications, including corrosion inhibition of iron, highlighting the diverse utility of these compounds in scientific research (Kaya et al., 2016).

Safety And Hazards

The safety information for 6-Chlorobenzo[d]thiazole includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

6-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQGOMAISTKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326036
Record name 6-Chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzo[d]thiazole

CAS RN

2942-10-1
Record name 2942-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
PK Veni, S Ramesh, V Mahesh, PK Veni - DNA - saspublishers.com
DNA intercalatiors are one of the most important and widely used classes of anti-cancer drugs. Based on the essentially required structural features hereby we have proposed to …
Number of citations: 0 saspublishers.com
NK Sharma, RS Bhadauria - Journal of Drug Delivery and …, 2019 - jddtonline.info
Synthesis of a series of various 1-(6-chlorobenzo [d] thiazol-2-yl)-2-(disubstitutedmethylene) hydrazine derivatives (7a-7e) have been done. Synthesis of a series of intermediates (3 and …
Number of citations: 5 jddtonline.info
EA Katlenok, DM Kryukov, AE Kurtsevich… - Inorganic …, 2023 - ACS Publications
The binuclear half-lantern platinum(II) complexes [Pt(pbt)(μ-S ∧ N)] 2 (pbtH = 2-phenylbenzothiazole, S ∧ N = benzo[d]thiazole-2-thiolate Pt1, 6-fluorobenzo[d]thiazole-2-thiolate Pt2, 6-…
Number of citations: 1 pubs.acs.org
S Huddar, CM Park, HJ Kim, S Jang, S Lee - Bioorganic & Medicinal …, 2020 - Elsevier
New therapies for treating drug-resistant pneumococcal infections are urgently needed. The novel scaffold 6-hydroxy-4-oxo-1,2-dihydro-4H-quinoline was shown to have similar …
Number of citations: 6 www.sciencedirect.com
X Yu, P Metz, H Hartmann - European Journal of Organic …, 2019 - Wiley Online Library
Nucleophilic substitution reactions of 4‐chloro‐1‐(thiazo‐2‐ylazo)naphthalenes and 8‐chloro‐5‐(thiazo‐2‐ylazo)quinolines with mercaptans RSH yield not only the desired 4‐RS‐…
YX Li, X Zhai, WK Liao, WF Zhu, Y He, P Gong - Chinese Chemical Letters, 2012 - Elsevier
In an attempt to develop potent antitumor agents, new rhodacyanine analogues containing the pyridinium ring (5a–5h), the isoquinolinium ring (6a–6c) and the quinolinium ring (7a–7e) …
Number of citations: 10 www.sciencedirect.com
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
JH Chen, CH Deng, S Fang, JG Ma, P Cheng - Green Chemistry, 2018 - pubs.rsc.org
The triply bonded dimolybdenum compound, Mo2(OtBu)6 (1), was investigated as a homogeneous catalyst for the conversion of CO2. The compound 1 acted as a rare example of a …
Number of citations: 34 pubs.rsc.org
CA Boateng, AN Nilson, R Placide… - Journal of Medicinal …, 2023 - ACS Publications
Pharmacological targeting of the dopamine D 4 receptor (D 4 R)─expressed in brain regions that control cognition, attention, and decision-making─could be useful for several …
Number of citations: 0 pubs.acs.org
S Zhao, L Zhao, X Zhang, C Liu, C Hao, H Xie… - European Journal of …, 2016 - Elsevier
A series of compounds with benzothiazole and amide-imidazole scaffolds were designed and synthesized to combat the increasing incidence of drug-resistant fungal infections. The …
Number of citations: 71 www.sciencedirect.com

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